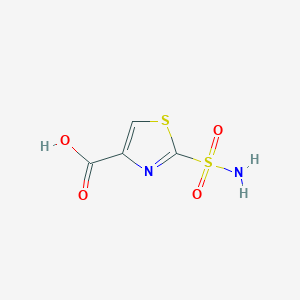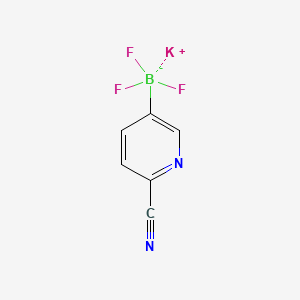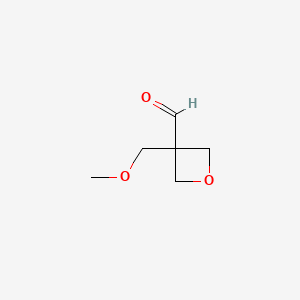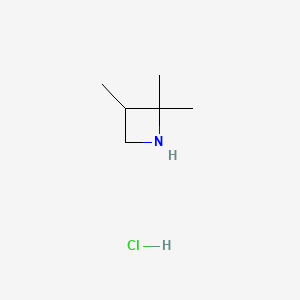
8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide is a chemical compound with the molecular formula C9H6Br2N2O2. . This compound is a derivative of naphthyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of bromine atoms at specific positions on the naphthyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide typically involves the bromination of 1,6-naphthyridine-2-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is typically carried out in large reactors with precise control over reaction parameters to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 8-Bromo-1,6-naphthyridine-3-carboxylic acid
- 1,6-Naphthyridine-4-carbonitrile
- 1,6-Naphthyridine-8-carboxylic acid
- 1,6-Naphthyridine-5-carbonitrile
Comparison: Compared to these similar compounds, 8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide is unique due to its specific bromination pattern and the presence of the hydrobromide group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C9H6Br2N2O2 |
|---|---|
Peso molecular |
333.96 g/mol |
Nombre IUPAC |
8-bromo-1,6-naphthyridine-2-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C9H5BrN2O2.BrH/c10-6-4-11-3-5-1-2-7(9(13)14)12-8(5)6;/h1-4H,(H,13,14);1H |
Clave InChI |
MDOHDZQKUMYCQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C(C=NC=C21)Br)C(=O)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15297400.png)
![7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B15297404.png)

![2-[3-(3-Methoxyphenyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;dihydrochloride](/img/structure/B15297426.png)







![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-ethylpiperidine-2-carboxylic acid](/img/structure/B15297495.png)
